molecular formula C13H20N2 B11895450 2-[(2-Methylpyridin-4-yl)methyl]azepane CAS No. 527674-27-7

2-[(2-Methylpyridin-4-yl)methyl]azepane

Katalognummer: B11895450
CAS-Nummer: 527674-27-7
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: WUZGNRMAWBTSDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methylpyridin-4-yl)methyl]azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound features a pyridine ring substituted with a methyl group at the 2-position and an azepane ring connected via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpyridin-4-yl)methyl]azepane can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with azepane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high selectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Methylpyridin-4-yl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(2-Methylpyridin-4-yl)methyl]azepane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2-Methylpyridin-4-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylpyridine: A precursor in the synthesis of 2-[(2-Methylpyridin-4-yl)methyl]azepane, known for its use in the production of vinylpyridine and agrichemicals.

    3-Methylpyridine: Another methyl-substituted pyridine with similar chemical properties but different reactivity and applications.

    4-Methylpyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

2-[(2-Methylpyridin-4-yl

Eigenschaften

CAS-Nummer

527674-27-7

Molekularformel

C13H20N2

Molekulargewicht

204.31 g/mol

IUPAC-Name

2-[(2-methylpyridin-4-yl)methyl]azepane

InChI

InChI=1S/C13H20N2/c1-11-9-12(6-8-14-11)10-13-5-3-2-4-7-15-13/h6,8-9,13,15H,2-5,7,10H2,1H3

InChI-Schlüssel

WUZGNRMAWBTSDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CC(=C1)CC2CCCCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.